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Cat. No.: B608471 Get Quote

LAS191954: A Reference Compound for Novel
PI3K Delta Inhibitor Screening
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase delta (PI3Kδ) signaling pathway is a critical regulator of

immune cell function, making it a prime target for the development of therapeutics for

inflammatory diseases and hematological malignancies. LAS191954 has emerged as a potent

and selective PI3Kδ inhibitor, serving as a valuable reference compound in the screening and

development of new chemical entities targeting this kinase. This guide provides a comparative

analysis of LAS191954 against other notable PI3Kδ inhibitors, supported by experimental data

and detailed protocols to aid researchers in their drug discovery efforts.

Performance Comparison of PI3K Delta Inhibitors
The efficacy and selectivity of PI3Kδ inhibitors are paramount for their therapeutic potential,

minimizing off-target effects. Below is a summary of key quantitative data for LAS191954 and

other selected PI3Kδ inhibitors.
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Compound
PI3Kδ IC50
(nM)

PI3Kα IC50
(µM)

PI3Kβ IC50
(nM)

PI3Kγ IC50
(nM)

Cellular
Potency
(THP-1,
pAKT IC50,
nM)

LAS191954 2.6[1] 8.2[2] 94[2] 72[2] 7.8[1]

Idelalisib

(CAL-101)
~8 >10 ~4000 ~800 7.6[2]

Zandelisib

(ME-401)
3.5[3] - - - -

Nemiralisib

(GSK226955

7)

pKi = 9.9

(~0.126 nM)

pIC50 = 5.3

(>1000-fold

selective)

pIC50 = 5.8

(>1000-fold

selective)

pIC50 = 5.2

(>1000-fold

selective)

pIC50 = 9.7

(IFNγ

inhibition in

PBMC)[4]

Note: Data is compiled from various sources and experimental conditions may differ. Direct

comparison should be made with caution. "-" indicates data not readily available in the

searched sources.

PI3K Delta Signaling Pathway
The PI3Kδ pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-

protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3Kδ.

Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the

second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates

downstream effectors, most notably AKT, which in turn regulates a multitude of cellular

processes including cell survival, proliferation, and differentiation.
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Caption: The PI3K Delta Signaling Pathway and the inhibitory action of LAS191954.

Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate screening and

characterization of novel PI3Kδ inhibitors. Below are representative protocols for a biochemical

and a cell-based assay.

Biochemical Screening: Homogeneous Time-Resolved
Fluorescence (HTRF) Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of

PI3Kδ.

Objective: To determine the IC50 value of a test compound against recombinant PI3Kδ.
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Materials:

Recombinant human PI3Kδ (p110δ/p85α)

PIP2 substrate

ATP

HTRF Kinase Buffer

Biotinylated PIP3 tracer

Europium-labeled anti-GST antibody

Streptavidin-Allophycocyanin (SA-APC)

Stop Solution

384-well low-volume plates

HTRF-compatible plate reader

Protocol:

Compound Preparation: Prepare a serial dilution of the test compound (e.g., LAS191954) in

DMSO, followed by a further dilution in HTRF Kinase Buffer.

Enzyme Reaction:

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well

plate.

Add 4 µL of a solution containing PI3Kδ enzyme and PIP2 substrate in HTRF Kinase

Buffer.

Initiate the kinase reaction by adding 4 µL of ATP solution in HTRF Kinase Buffer.

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
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Detection:

Stop the reaction by adding 5 µL of Stop Solution.

Add 5 µL of the detection mixture containing the biotinylated PIP3 tracer, Europium-

labeled anti-GST antibody, and SA-APC.

Incubate at room temperature for 60 minutes to allow for the development of the HTRF

signal.

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence

emission at 665 nm and 620 nm.

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of

inhibition against the compound concentration to determine the IC50 value using a non-

linear regression model.

Cell-Based Screening: AKT Phosphorylation Assay
(ELISA)
This assay measures the ability of a compound to inhibit PI3Kδ signaling in a cellular context

by quantifying the phosphorylation of its downstream effector, AKT.

Objective: To determine the cellular potency (IC50) of a test compound in a PI3Kδ-dependent

cell line.

Materials:

THP-1 cells (human monocytic cell line)

RPMI-1640 medium supplemented with 10% FBS

Macrophage colony-stimulating factor (M-CSF)

Test compound (e.g., LAS191954)

Cell lysis buffer
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Phospho-AKT (Ser473) and Total AKT ELISA kits

96-well plates

Plate reader

Protocol:

Cell Culture and Plating: Culture THP-1 cells in RPMI-1640 medium. Seed the cells into 96-

well plates at a density of 1 x 10^5 cells/well and incubate overnight.

Compound Treatment:

Prepare a serial dilution of the test compound in culture medium.

Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle

control.

Pre-incubate the cells with the compound for 1-2 hours at 37°C.

Cell Stimulation:

Stimulate the PI3Kδ pathway by adding M-CSF to a final concentration of 25 ng/mL.

Incubate for 15-30 minutes at 37°C.

Cell Lysis:

Aspirate the medium and wash the cells with ice-cold PBS.

Add 100 µL of cell lysis buffer to each well and incubate on ice for 20 minutes.

ELISA:

Perform the phospho-AKT (Ser473) and total AKT ELISAs according to the manufacturer's

instructions using the cell lysates.

Data Analysis:
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Normalize the phospho-AKT signal to the total AKT signal for each well.

Calculate the percentage of inhibition of M-CSF-induced AKT phosphorylation for each

compound concentration relative to the vehicle control.

Plot the percentage of inhibition against the compound concentration and determine the

IC50 value using a non-linear regression model.

Experimental Workflow for PI3K Delta Inhibitor
Screening
The following diagram illustrates a typical workflow for the screening and characterization of

novel PI3Kδ inhibitors, starting from a compound library and progressing to lead optimization.
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Caption: A streamlined workflow for the discovery of novel PI3K delta inhibitors.
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This guide provides a foundational framework for researchers utilizing LAS191954 as a

reference compound in their PI3Kδ inhibitor screening programs. The comparative data,

signaling pathway overview, and detailed experimental protocols are intended to facilitate the

identification and characterization of the next generation of PI3Kδ-targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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